![molecular formula C10H17N3 B1472491 3-(1-cyclobutyl-1H-pyrazol-4-yl)propan-1-amine CAS No. 1556501-25-7](/img/structure/B1472491.png)
3-(1-cyclobutyl-1H-pyrazol-4-yl)propan-1-amine
Overview
Description
3-(1-cyclobutyl-1H-pyrazol-4-yl)propan-1-amine, also known as 3-CBPP, is a cyclobutyl-substituted pyrazole compound that has been studied for its potential in various scientific applications. This compound has been used in a range of laboratory experiments, as well as being studied for its biochemical and physiological effects.
Scientific Research Applications
Chemical Synthesis and Catalysis : The compound plays a role in chemical syntheses. For instance, Prasanna et al. (2013) demonstrated its use in chemodivergent, multicomponent domino reactions to create densely functionalized 4H-pyrano[2,3-c]pyrazoles and bispyrazolyl propanoates, showing its utility in constructing complex molecular architectures (Prasanna, Perumal, & Menéndez, 2013).
Modification of Polymers : Aly and El-Mohdy (2015) explored the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation with various amines, including pyrazole derivatives. This indicates potential applications in material science, particularly in the development of polymers with enhanced properties (Aly & El-Mohdy, 2015).
Synthesis of Heterocyclic Compounds : El‐Mekabaty, Mesbah, and Fadda (2017) utilized similar compounds in the synthesis of functionalized indole-3-yl pyrazole derivatives. These derivatives have potential applications in pharmaceutical and medicinal chemistry (El‐Mekabaty, Mesbah, & Fadda, 2017).
Catalysis in Polymerization Processes : Matiwane, Obuah, and Darkwa (2020) discussed the use of pyrazolyl compounds in zinc(II) carboxylate complexes as catalysts for copolymerization of CO2 and cyclohexene oxide, indicating its potential in environmentally friendly polymer production (Matiwane, Obuah, & Darkwa, 2020).
Synthesis of Antimicrobial Compounds : Farghaly and El-Kashef (2005) achieved the synthesis of pyrazole derivatives with antimicrobial activities, suggesting its potential in developing new antimicrobial agents (Farghaly & El-Kashef, 2005).
properties
IUPAC Name |
3-(1-cyclobutylpyrazol-4-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c11-6-2-3-9-7-12-13(8-9)10-4-1-5-10/h7-8,10H,1-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSVAWUSIDEKLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=C(C=N2)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-cyclobutyl-1H-pyrazol-4-yl)propan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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